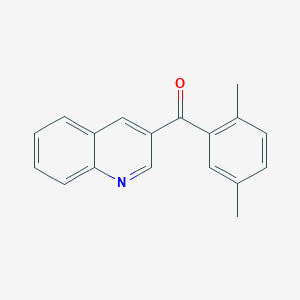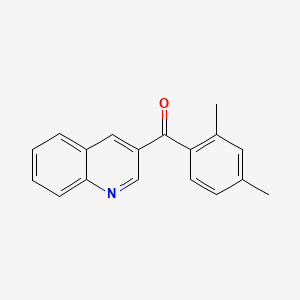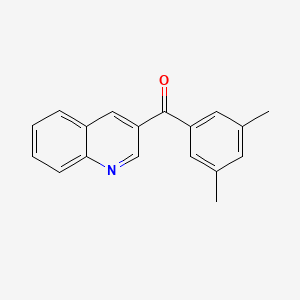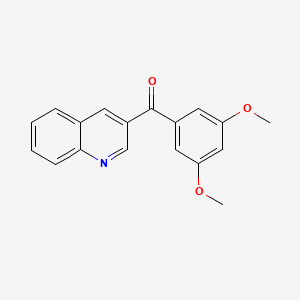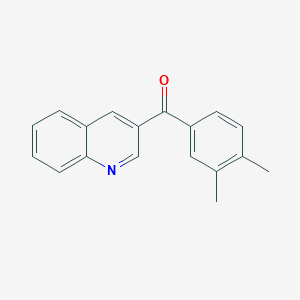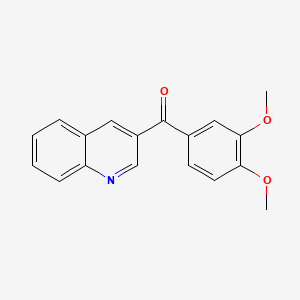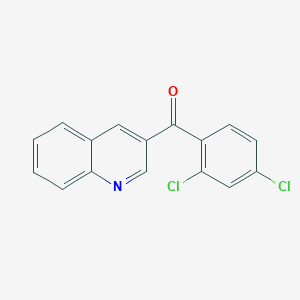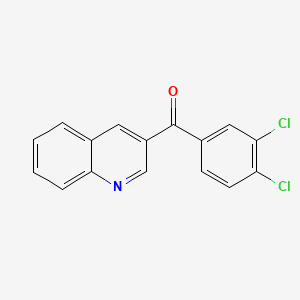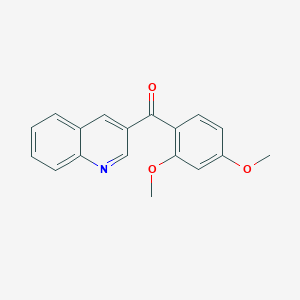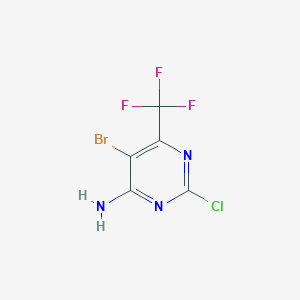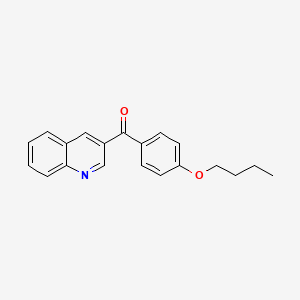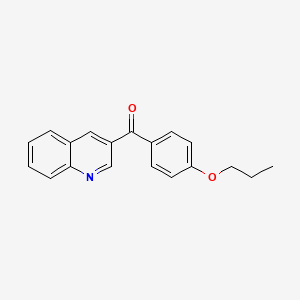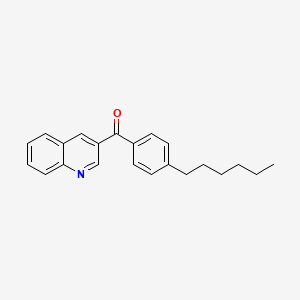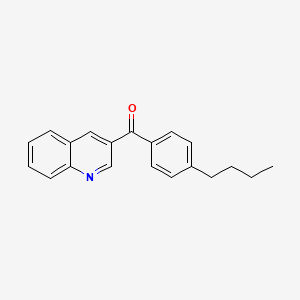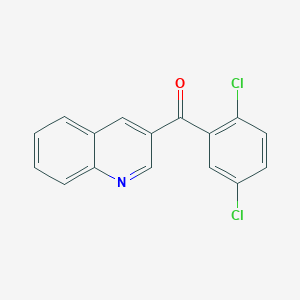
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is an organic compound that combines a dichlorophenyl group with a quinolinyl group through a methanone linkage
将来の方向性
Quinoline derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient and sustainable methods for the synthesis of these compounds, as well as exploring their potential uses in medicine and other fields .
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties .
Mode of Action
Quinoline-based compounds have been reported to exhibit potent antifungal properties, suggesting that they may interact with fungal cells to inhibit their growth .
Result of Action
The antifungal properties of quinoline-based compounds suggest that they may result in the inhibition of fungal cell growth .
生化学分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins , but specific interactions of 3-(2,5-Dichlorobenzoyl)quinoline have not been reported.
Cellular Effects
Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(2,5-Dichlorobenzoyl)quinoline on these processes have not been studied.
Molecular Mechanism
While quinoline derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways , but the specific pathways involving 3-(2,5-Dichlorobenzoyl)quinoline have not been identified.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable quinoline derivative with a dichlorophenyl precursor.
Vilsmeier-Haack Formylation: This step introduces a formyl group into the quinoline ring, facilitating further reactions.
Claisen-Schmidt Condensation: This reaction condenses the formylated quinoline with a dichlorophenyl ketone to form the desired methanone linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-yl methanone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products
Oxidation: Quinolin-3-yl methanone derivatives.
Reduction: (2,5-Dichlorophenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tubercular activity.
Biological Research: The compound’s interactions with biological targets are explored to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.
類似化合物との比較
Similar Compounds
- (2,5-Dichlorophenyl)(quinolin-2-yl)methanone
- (2,5-Dichlorophenyl)(quinolin-4-yl)methanone
Uniqueness
(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2,5-dichlorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWUCJRGUUBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
